1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol systematically describes the compound’s architecture. Breaking this down:
- 1H-pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- 1,5-dimethyl substitution : Methyl groups at positions 1 and 5 of the pyrazole ring, confirmed by the SMILES string $$ \text{OCCCNCC1=C(C)N(C)N=C1} $$ .
- Amino-alcohol sidechain : A propan-2-ol backbone linked via a methylene bridge to the pyrazole’s 4-position, with an amino group (-NH-) at the first carbon.
Structural comparisons with related compounds illustrate nuanced differences. For instance, 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (PubChem CID 23005950) lacks the amino linkage, instead featuring a direct hydroxyl group attachment. This alteration reduces hydrogen-bonding capacity compared to the target compound. Meanwhile, 1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol (CAS 1154213-77-0) demonstrates how substituent variations at the 4-position of pyrazole influence electronic properties and solubility.
The presence of both amino and hydroxyl groups in the target compound enables diverse intermolecular interactions, including hydrogen bonding with biological targets and solubility modulation in aqueous environments.
Historical Context of Pyrazole Derivatives in Organic Chemistry
Pyrazole derivatives have occupied a central role in organic synthesis since their first reported isolation by Ludwig Knorr in 1883. Early work focused on cyclocondensation reactions of hydrazines with 1,3-diketones, but modern methods now employ transition-metal catalysis and microwave-assisted synthesis for improved regioselectivity. The 1,5-dimethyl substitution pattern in the target compound reflects evolutionary refinements in pyrazole functionalization strategies developed throughout the 20th century to enhance metabolic stability and binding specificity.
In pharmaceutical applications, pyrazole-containing compounds gained prominence with the 1960s development of celecoxib analogs as cyclooxygenase-2 inhibitors. More recently, pyrazole derivatives have shown efficacy as kinase inhibitors (e.g., CDPPB, a metabotropic glutamate receptor 5 ligand) and DNA repair modulators (e.g., DNA-PK Inhibitor V). The 4-position substitution seen in this compound mirrors contemporary design principles that optimize steric and electronic interactions with enzymatic active sites.
Key milestones in pyrazole chemistry relevant to the target compound include:
- 1950s : Elucidation of pyrazole’s aromatic character and tautomeric behavior
- 1980s : Development of palladium-catalyzed cross-coupling for C-4 functionalization
- 2000s : Application of pyrazole scaffolds in fragment-based drug discovery
These advances enabled precise installation of functional groups like the aminomethyl sidechain in the target molecule, balancing lipophilicity and polar surface area for enhanced bioavailability.
Significance of Amino-Alcohol Functional Groups in Bioactive Molecules
The amino-alcohol motif (-NH-CH$$_2$$-CHOH-) in this compound contributes critically to its potential bioactivity. This bifunctional group serves dual roles:
- Hydrogen-bond mediation : The hydroxyl and amino groups act as donors/acceptors for interactions with protein targets
- Solubility modulation : Enhances aqueous solubility compared to purely aromatic systems
In kinase inhibitors like SU11274 (a c-Met inhibitor), analogous amino-alcohol structures facilitate binding to the ATP pocket through water-mediated hydrogen bonds. The propan-2-ol configuration in the target compound provides stereochemical versatility, allowing adaptation to chiral binding sites. Additionally, the secondary alcohol’s lower acidity (pKa ~16-18) compared to phenolic -OH groups reduces metabolic oxidation susceptibility.
Comparative analysis of amino-alcohol-containing drugs reveals structural parallels:
| Compound | Target Class | Key Interactions |
|---|---|---|
| Propranolol | β-adrenergic receptor | Hydrogen bonding via -NH and -OH |
| Timolol | Carbonic anhydrase | Coordination to zinc ion via -OH |
| Target Compound | (Theoretical) | Predicted H-bonding with kinase domains |
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-7(13)4-10-5-9-6-11-12(3)8(9)2/h6-7,10,13H,4-5H2,1-3H3 |
InChI Key |
KWTWEMMSPJCEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC(C)O |
Origin of Product |
United States |
Preparation Methods
The pyrazole core is synthesized first, followed by introduction of the aminomethyl group.
Method A: Cyclocondensation of β-Ketonitriles with Hydrazines
- Procedure : React β-ketonitrile derivatives (e.g., 3-oxo-3-(pyrrol-2-yl)propanenitrile) with methylhydrazine to form 1,5-dimethyl-1H-pyrazole-4-carbonitrile. Reduction of the nitrile group (e.g., using LiAlH$$_4$$) yields 1,5-dimethyl-1H-pyrazol-4-ylmethylamine.
- Conditions :
Method B: Direct Functionalization via Reductive Amination
- Procedure : Treat 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol to introduce the aminomethyl group.
- Conditions :
Coupling with Propan-2-ol Amine
The aminomethylpyrazole intermediate is reacted with 1-amino-propan-2-ol to form the target compound.
Method C: Nucleophilic Substitution
- Procedure : React 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole with 1-amino-propan-2-ol in the presence of K$$2$$CO$$3$$ in DMF.
- Conditions :
Method D: Reductive Amination
- Procedure : Combine 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-amino-propan-2-ol and reduce using NaBH$$4$$ or NaBH$$3$$CN.
- Conditions :
One-Pot Multicomponent Synthesis
A streamlined approach combining pyrazole formation and amine coupling.
Method E: TosOH-Catalyzed Three-Component Reaction
- Procedure : Adapt Method A from Search Result 1: Mix 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, 1-amino-propan-2-ol, and 2-isocyano-2,4,4-trimethylpentane in MeOH with TosOH.
- Conditions :
Comparative Analysis of Methods
| Method | Key Step | Solvent | Temperature | Yield | Key Advantage |
|---|---|---|---|---|---|
| A | Cyclocondensation + Reduction | Ethanol | 80°C | 70–85% | High purity |
| B | Reductive Amination | Methanol | RT | 60–75% | Mild conditions |
| C | Nucleophilic Substitution | DMF | 60–80°C | 50–65% | Scalability |
| D | Reductive Amination | THF | RT | 55–70% | No byproducts |
| E | Multicomponent Reaction | MeOH | 70°C | 40–55% | One-pot synthesis |
Experimental Validation and Characterization
- NMR Data : Expected $$^1$$H NMR (400 MHz, DMSO-d$$6$$) signals:
- Pyrazole methyl groups: δ 2.10–2.30 (s, 6H)
- Propan-2-ol CH$$
- Methyleneamino CH$$_2$$: δ 3.40–3.60 (m, 2H).
Chemical Reactions Analysis
Types of Reactions
1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
- Key Differences: Replaces the methylamino group with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the pyrazole 4-position.
- Applications : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in synthesizing biaryl structures for pharmaceuticals and polymers .
- Physical Properties : Increased lipophilicity compared to the target compound, leading to better solubility in organic solvents. However, boronic esters are prone to hydrolysis under acidic or aqueous conditions, limiting their stability .
Pyrazole Derivatives with Varied Substituents
- Positional Isomerism : Pyrazoles with substituents at positions 3 or 2 (e.g., 3-methyl-1H-pyrazole derivatives) exhibit altered electronic effects. For instance, electron-withdrawing groups at position 3 reduce pyrazole ring basicity, affecting reactivity in nucleophilic substitutions.
- Functional Group Modifications : Replacing the propan-2-ol group with a thiol (-SH) or ether (-O-) alters hydrogen-bonding capacity and solubility. Thiol-containing analogs may form disulfide bridges, enhancing stability in biological systems.
Hydrogen Bonding and Crystallographic Behavior
- Target Compound: The propan-2-ol and amino groups participate in intermolecular hydrogen bonds, forming layered or helical motifs in crystals. Graph set analysis (e.g., Etter’s terminology) reveals patterns like D (donor) and A (acceptor) interactions, influencing melting points and solubility .
- Boronic Ester Analog: Lacks strong hydrogen-bond donors, leading to less predictable crystal packing. Crystallographic tools like SHELXL and ORTEP-3 are critical for refining such structures, particularly when twinning or disorder occurs .
Data Table: Comparative Analysis
Research Findings and Challenges
- Target Compound: Limited crystallographic data are available, necessitating further studies with SHELX or ORTEP-3 to map hydrogen-bond networks .
- Boronic Ester Analog : Widely used in drug discovery pipelines but requires stringent anhydrous conditions during synthesis .
- Future Directions : Modifying the pyrazole’s substituents (e.g., trifluoromethyl groups) could enhance metabolic stability for pharmaceutical applications.
Biological Activity
1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrazole ring and functional groups that include a secondary amine and an alcohol, this compound has been studied for its pharmacological properties, particularly in the context of inflammation and immune modulation.
The molecular formula of this compound is C9H15N3O, with a molecular weight of approximately 191.23 g/mol. The structure of the compound contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines such as interleukin-17 (IL-17) and interferon-gamma (IFN-γ), which are crucial in the pathogenesis of autoimmune diseases and chronic inflammatory conditions.
The proposed mechanism involves the compound's ability to modulate immune responses by interacting with specific receptors involved in inflammatory pathways. Preliminary studies suggest that it may bind to receptors associated with cytokine signaling, although detailed mechanistic studies are still needed to fully elucidate these interactions.
In Vitro Studies
In vitro experiments have demonstrated that the compound can reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For instance, studies involving human lung adenocarcinoma cells (A549) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability .
Comparative Analysis
To better understand its biological activity, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key differences and similarities:
| Compound Name | Key Differences |
|---|---|
| 1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol | Different substitution on pyrazole ring |
| 1-{[(1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-2-ol | Lacks methyl groups at positions 1 and 5 |
| 4-(isoxazol-5-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol | Contains an isoxazole ring instead of pyrazole |
Research Findings
Recent studies have highlighted the pharmacological potential of pyrazole derivatives, including this compound. The compound is being investigated for its role as an enzyme inhibitor or receptor modulator, which could lead to novel therapeutic applications in treating diseases such as cancer and inflammatory disorders .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of pyrazole derivatives with amino-alcohol precursors. Key steps include:
- Step 1 : Preparation of the pyrazole core via diazomethane-mediated cyclization under controlled低温 conditions (–20°C to –15°C) to ensure regioselectivity .
- Step 2 : Purification via column chromatography (ethyl acetate/hexane, 1:4 ratio) to isolate intermediates .
- Step 3 : Recrystallization from 2-propanol or methanol to achieve >95% purity .
- Critical Note : Use anhydrous Na₂SO₄ for drying organic layers to prevent hydrolysis .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve signals for the pyrazole ring (δ 7.2–7.8 ppm) and hydroxyl/amino protons (δ 2.5–4.0 ppm). 2D NMR (COSY, HSQC) confirms stereochemistry .
- IR Spectroscopy : Identify O–H (3200–3500 cm⁻¹) and N–H (3300 cm⁻¹) stretches .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related amino-alcohol pyrazoles .
- HPLC : Monitor purity using C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, such as antimicrobial or anticancer effects?
- Methodological Answer :
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Controls : Include reference compounds (e.g., doxorubicin for anticancer studies, ampicillin for antimicrobial tests) .
- Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to assess potency .
Q. How should discrepancies in reaction yields or biological activity data between studies be analyzed?
- Methodological Answer :
- Root-Cause Analysis :
- Synthetic Variability : Compare reaction conditions (e.g., temperature, solvent polarity). For example, refluxing in xylene vs. ethanol alters cyclization efficiency .
- Biological Variability : Account for cell line heterogeneity or assay protocols (e.g., incubation time differences) .
- Statistical Tools : Apply ANOVA or t-tests to assess significance of yield variations .
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive steps) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases, cytochrome P450). Structural data from X-ray crystallography (e.g., PDB ID: BW7) informs receptor selection .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Coramine substituent effects (e.g., methyl groups on pyrazole) with logP and IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
